N-(2,6-diethylphenyl)-3-nitrobenzamide
Description
N-(2,6-Diethylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a 2,6-diethylphenylamine moiety. The diethyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance, while the nitro group at the meta position of the benzamide confers electron-withdrawing properties.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12-7-5-8-13(4-2)16(12)18-17(20)14-9-6-10-15(11-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFAIQGKHOANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- Electronic Effects : The 3-nitro group creates a stronger electron-deficient benzamide core compared to methyl or hydroxy substituents, which could enhance electrophilic reactivity or binding to electron-rich biological targets .
Crystallographic and Spectroscopic Insights
- N-(2,6-Dimethylphenyl)-3-methylbenzamide : X-ray studies reveal planar benzamide moieties with intramolecular hydrogen bonding, stabilizing the crystal lattice . Similar analysis for the diethyl analog is lacking but hypothesized to show greater torsional strain due to larger substituents.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : IR and NMR data confirm hydrogen bonding between the hydroxyl and carbonyl groups, a feature absent in nitro-substituted analogs .
Reactivity and Catalytic Potential
- Metal Catalysis : Compounds with N,O-bidentate groups (e.g., ) are superior in directing C–H activation, whereas the nitro group in the target compound may favor electrophilic substitution or redox reactions .
- Biological Activity : Nitrobenzamides are often explored as enzyme inhibitors or antimicrobial agents. The diethylphenyl group’s lipophilicity could enhance membrane permeability compared to chlorophenethyl or hydroxyalkyl analogs .
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